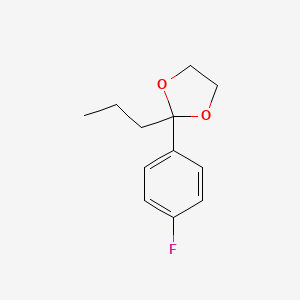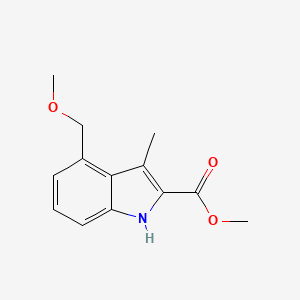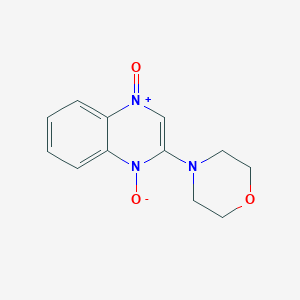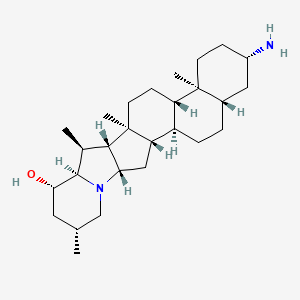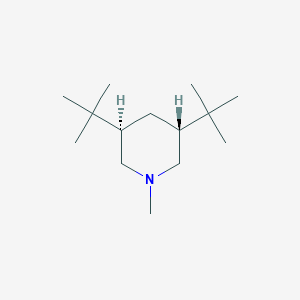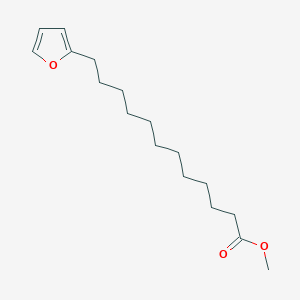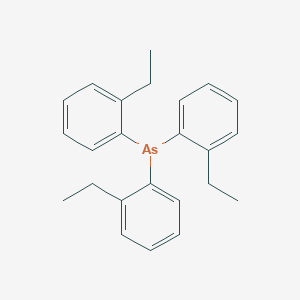![molecular formula C16H16N2O3 B14492393 Benzyl [(4-carbamoylphenyl)methyl]carbamate CAS No. 63914-50-1](/img/structure/B14492393.png)
Benzyl [(4-carbamoylphenyl)methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl [(4-carbamoylphenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to a 4-carbamoylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [(4-carbamoylphenyl)methyl]carbamate typically involves the reaction of benzyl chloroformate with 4-carbamoylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to form primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety, leading to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde derivatives.
Reduction: Primary amines or alcohols.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Benzyl [(4-carbamoylphenyl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzyl [(4-carbamoylphenyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Benzyl [(4-carbamoylphenyl)methyl]carbamate can be compared with other carbamate compounds, such as:
Phenyl [(4-carbamoylphenyl)methyl]carbamate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl [(4-carbamoylphenyl)methyl]carbamate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness: The presence of the benzyl group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
63914-50-1 |
|---|---|
Molekularformel |
C16H16N2O3 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
benzyl N-[(4-carbamoylphenyl)methyl]carbamate |
InChI |
InChI=1S/C16H16N2O3/c17-15(19)14-8-6-12(7-9-14)10-18-16(20)21-11-13-4-2-1-3-5-13/h1-9H,10-11H2,(H2,17,19)(H,18,20) |
InChI-Schlüssel |
XLMGOOYNHHJHIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



